3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
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Overview
Description
3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE is a complex organic compound that features a unique combination of isoindoline and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The isoindoline and oxadiazole groups can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
METHYL (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)OXY)ACETATE: Shares the isoindoline core but lacks the oxadiazole group.
1-{2-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)OXY]ETHYL}-3-(ETHOXYCARBONYL)PYRIDINIUM BROMIDE: Contains a similar isoindoline structure but with different functional groups.
Uniqueness
The uniqueness of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE lies in its combination of isoindoline and oxadiazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16N4O4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
InChI |
InChI=1S/C20H16N4O4/c25-16(10-11-24-19(26)14-8-4-5-9-15(14)20(24)27)21-12-17-22-18(23-28-17)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,25) |
InChI Key |
BPIDZUYEISGGFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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